

Inability to Assess ML2-14: Lack of Definitive Identification and Data

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Compound of Interest

Compound Name: ML 2-14
Cat. No.: B12429335

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A comprehensive assessment of the selectivity profile of the compound designated ML2-14 cannot be provided at this time due to the inability to definitively link this identifier to a specific chemical entity with publicly available experimental data. While a promising dataset for a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, identified by PubChem Compound ID (CID) 5524264, was located within the National Institutes of Health (NIH) Molecular Libraries Program probe reports, a conclusive connection between "ML2-14" and this specific compound could not be established through available resources.

Initial searches for "ML2-14 selectivity profile" led to a report from the NIH detailing the inhibitory activity of CID 5524264 against a panel of kinases. This compound demonstrates high potency against GSK3 α and GSK3 β , with IC₅₀ values of 0.027 μ M and 0.061 μ M, respectively. The report also provided selectivity data against other kinases, including Cyclin-dependent kinase 2 (CDK2)/CycA2, CDK2/CycE1, and CDK5.

Subsequent efforts were focused on confirming that CID 5524264 is indeed ML2-14. However, extensive searches failed to yield any direct evidence to substantiate this link. Without a confirmed chemical identity for ML2-14, presenting the data for CID 5524264 as an analysis of ML2-14 would be scientifically unsound and potentially misleading for researchers, scientists, and drug development professionals.

For a meaningful comparison guide to be constructed, the following information would be essential:

- Confirmed Chemical Identity of ML2-14: A definitive link to a chemical structure, preferably with a registered identifier such as a PubChem CID or CAS number.
- Publicly Available Selectivity Data for ML2-14: Experimental results detailing the compound's inhibitory activity against a panel of kinases.
- Detailed Experimental Protocols: The specific methodologies used to generate the selectivity data for ML2-14 and its comparators.

In the absence of this fundamental information, it is not possible to create the requested "Publish Comparison Guides" that meet the core requirements of data presentation, experimental protocol detailing, and mandatory visualizations. Further investigation would be required to unequivocally identify ML2-14 and locate its associated selectivity profile before a comprehensive and accurate assessment can be performed.

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